molecular formula C9H11F2IO2 B2621363 Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate CAS No. 2242693-90-7

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-YL)acetate

Cat. No.: B2621363
CAS No.: 2242693-90-7
M. Wt: 316.086
InChI Key: FOCATRKRFCIOGQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-iodobicyclo[111]pentan-1-yl)acetate is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine and difluoroacetate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final esterification step involves the use of ethyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.

    Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoro and iodine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
  • 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
  • 2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol

Uniqueness

Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate is unique due to its combination of the bicyclo[1.1.1]pentane core with difluoro and iodine substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IO2/c1-2-14-6(13)9(10,11)7-3-8(12,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCATRKRFCIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C12CC(C1)(C2)I)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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